2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride

Salt screening Aqueous solubility Formulation pre-screening

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride (CAS 2171912-47-1) is a heterocyclic small molecule featuring a fused imidazo[2,1-c][1,4]oxazine bicyclic core substituted with a bromine atom at the 2-position and a carbonitrile group at the 3-position, supplied as the hydrochloride salt. This compound belongs to the broader class of imidazo[2,1-c][1,4]oxazines, a scaffold investigated in medicinal chemistry for kinase inhibition, beta-lactamase inhibition, and antimicrobial applications.

Molecular Formula C7H7BrClN3O
Molecular Weight 264.51
CAS No. 2171912-47-1
Cat. No. B2656334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride
CAS2171912-47-1
Molecular FormulaC7H7BrClN3O
Molecular Weight264.51
Structural Identifiers
SMILESC1COCC2=NC(=C(N21)C#N)Br.Cl
InChIInChI=1S/C7H6BrN3O.ClH/c8-7-5(3-9)11-1-2-12-4-6(11)10-7;/h1-2,4H2;1H
InChIKeyXKQQLVNQMNZMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile Hydrochloride: Procurement-Ready Heterocyclic Building Block


2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride (CAS 2171912-47-1) is a heterocyclic small molecule featuring a fused imidazo[2,1-c][1,4]oxazine bicyclic core substituted with a bromine atom at the 2-position and a carbonitrile group at the 3-position, supplied as the hydrochloride salt . This compound belongs to the broader class of imidazo[2,1-c][1,4]oxazines, a scaffold investigated in medicinal chemistry for kinase inhibition, beta-lactamase inhibition, and antimicrobial applications [1][2]. As a polyfunctionalized heterocycle with a reactive halogen handle and a polar nitrile group, this specific derivative occupies a distinct chemical space within the imidazooxazine family, making it suitable as a late-stage diversification intermediate rather than a final bioactive entity.

Why 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile Hydrochloride Cannot Be Replaced by Generic Imidazooxazine Analogs


Within the imidazo[2,1-c][1,4]oxazine family, seemingly minor structural variations produce functionally distinct chemical entities. The unsubstituted parent scaffold (CAS 43031-31-8) lacks both the bromine handle required for transition-metal-catalyzed cross-coupling and the nitrile group that modulates the ring electronics and offers a further derivatization site . The 2-amino analog (CAS 1510337-54-8) replaces the bromine with an amino group, altering the hydrogen-bonding donor/acceptor profile and eliminating the capacity for palladium-mediated C–C bond formation . The 3-unsubstituted 2-bromo variant (CAS 1823967-16-3) lacks the electron-withdrawing nitrile, which affects both the reactivity of the bromine toward nucleophilic aromatic substitution and the overall dipole moment of the molecule, potentially influencing pharmacokinetic properties in downstream candidates . These differences mean that direct substitution among commercially available imidazooxazine analogs is not chemically equivalent—each substitution pattern gates a distinct set of synthetic transformations and physicochemical outcomes.

Quantitative Differentiation Evidence for 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile Hydrochloride Versus Closest Analogs


Aqueous Solubility Enhancement via Hydrochloride Salt Formation Versus Free Base

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile is supplied specifically as the hydrochloride salt (CAS 2171912-47-1), distinguishing it from the free base (CAS 1521450-60-1, 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile) and from the non-salt 2-bromo derivative (CAS 1823967-16-3) . Hydrochloride salt formation of nitrogen-containing heterocycles typically increases aqueous solubility by 10- to 1000-fold relative to the neutral free base form, a well-established class-level principle in pharmaceutical salt screening [1]. While no direct head-to-head solubility measurement for this specific compound pair is available in the public domain, the hydrochloride salt presentation provides a reliable physicochemical advantage for applications requiring aqueous handling—such as biochemical assay preparation, in vivo dosing formulation, and high-throughput screening—over procurement of the insoluble free base.

Salt screening Aqueous solubility Formulation pre-screening Drug discovery

Synthetic Diversification Capacity: 2-Bromo Handle Enables Pd-Catalyzed Cross-Coupling Absent in Non-Halogenated Analogs

The presence of a bromine atom at the 2-position of the imidazo[2,1-c][1,4]oxazine core (target compound) provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) that is structurally absent in non-halogenated analogs such as the unsubstituted parent scaffold (CAS 43031-31-8) and the 3-carbonitrile unsubstituted derivative (CAS 1521450-60-1) . The 2-amino analog (CAS 1510337-54-8) contains an NH2 group that can be diazotized for Sandmeyer-type reactions, but this requires additional steps and does not directly participate in Pd(0)/Pd(II) catalytic cycles. In the broader class of 2-halo-imidazo[1,2-a]pyridines and related fused heterocycles, 2-bromo derivatives have demonstrated reliable reactivity in Suzuki couplings with aryl boronic acids, typically achieving >70% isolated yields under standard conditions [1]. The combination of the 2-bromo handle with the electron-withdrawing 3-carbonitrile group further activates the C2 position toward oxidative addition, potentially accelerating the rate-determining step relative to electron-rich 2-bromo analogs.

Medicinal chemistry Cross-coupling Suzuki reaction Buchwald-Hartwig amination Late-stage functionalization

Electronic Modulation by the C3-Carbonitrile Group: Impact on Ring Reactivity Compared to 3-Unsubstituted and 3-Aldehyde Analogs

The 3-carbonitrile substituent (σp = 0.66 Hammett constant) exerts a strong electron-withdrawing effect on the imidazo[2,1-c][1,4]oxazine ring system, in contrast to the 3-unsubstituted analog (CAS 1823967-16-3) and the 3-carbaldehyde analog (benchchem listing) . This electronic modulation has two measurable consequences relevant to procurement: (1) it reduces the electron density at the C2 position, increasing the rate of oxidative addition in cross-coupling reactions, potentially enabling milder reaction conditions versus the 3-unsubstituted 2-bromo congener; (2) it alters the compound's logP, with the nitrile group contributing approximately −0.5 to −0.7 log units relative to the unsubstituted analog based on fragment-based clogP calculations, yielding a predicted clogP of ~0.3–0.5 for the target hydrochloride versus ~0.8–1.2 for the 3-unsubstituted free base [1]. The nitrile also provides a metabolic liability profile distinct from the aldehyde analog—nitriles can act as reversible electrophiles or be metabolized to amides and acids by cytochrome P450 enzymes, whereas aldehydes are prone to rapid oxidation and Schiff base formation with biological amines.

Physicochemical property modulation Electron-withdrawing group effect Structure-activity relationship Reactivity tuning

Differentiation from the 2-Amino Analog: Hydrogen-Bond Donor/Acceptor Profile and Reactivity Divergence

The 2-amino analog (2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile, CAS 1510337-54-8) represents the most structurally similar commercially available comparator that retains the 3-carbonitrile group but replaces the 2-bromo with a 2-amino substituent . This substitution fundamentally alters the hydrogen-bonding capacity: the 2-amino group contributes one H-bond donor and one H-bond acceptor, whereas the 2-bromo group is a halogen-bond donor/steric bulk contributor with no classical H-bonding capacity. In kinase inhibitor design, the occupation of the hinge-binding region of the ATP pocket frequently depends on specific H-bond donor-acceptor patterns; the 2-amino analog can engage in bidentate H-bonding with kinase hinge residues (e.g., backbone NH and C=O of a conserved residue), a feature the 2-bromo analog cannot replicate [1]. Conversely, the bromine atom can fill hydrophobic pockets and participate in halogen bonding with backbone carbonyls, offering orthogonal binding interactions exploited in approved drugs such as vemurafenib [2]. These differences are structural rather than quantitative potency differences, but they drive divergent lead optimization trajectories.

Hydrogen bonding Chemical proteomics Target engagement Bioisostere analysis

Procurement-Relevant Application Scenarios for 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile Hydrochloride


Kinase-Focused Fragment Library Synthesis via Parallel Suzuki Coupling at the C2 Position

Medicinal chemistry teams building focused kinase inhibitor libraries can utilize the 2-bromo handle of this compound as a diversification point for parallel Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. The imidazo[2,1-c][1,4]oxazine scaffold has been claimed in patents as a core for AKT kinase inhibitors with reported IC50 values in the low nanomolar range [1]. Procuring the pre-formed hydrochloride salt ensures immediate solubility in aqueous-organic reaction media, eliminating salt-formation steps prior to library synthesis. The 3-carbonitrile group provides a secondary diversification point (hydrolysis to amide or acid; reduction to amine; cycloaddition to tetrazole), enabling two-dimensional library design from a single building block [2].

Beta-Lactamase Inhibitor Fragment Elaboration Based on Imidazooxazine Scaffold Precedent

The imidazo[2,1-c][1,4]oxazine substructure has demonstrated covalent beta-lactamase inhibition in penem-based inhibitors, with IC50 values of 0.4–9.0 nM against TEM-1, SHV-1, and AmpC serine beta-lactamases [1]. This compound can serve as a synthetic intermediate for elaborating novel beta-lactamase inhibitor chemotypes by functionalizing the C2 position with groups that extend into the active site of class A and class C beta-lactamases. The bromide handle permits late-stage installation of substituents that probe the enzyme's acyl-binding pocket, while the carbonitrile can be retained as a polar contact or further derivatized.

Physicochemical Property Screening Panels for Lead Optimization Candidate Selection

The combination of the electron-withdrawing nitrile (lowering logP relative to unsubstituted analogs) and the hydrochloride salt form (enhancing aqueous solubility) makes this compound a suitable reference point for property-based lead optimization [1]. Screening groups can use this building block to generate analogs and experimentally measure logD7.4, kinetic solubility, and PAMPA permeability, benchmarking them against series derived from the 3-unsubstituted or 2-amino congeners. The nitrile group's metabolic stability—susceptible to CYP-mediated oxidation but not aldehyde dehydrogenase metabolism—provides a distinct ADME profile that can be compared head-to-head with aldehyde and carboxamide derivatives [2].

Halogen-Bonding Probe in Structural Biology and Biophysical Fragment Screening

The 2-bromo substituent can engage in halogen bonding with backbone carbonyl oxygens and π-systems of aromatic protein residues, a well-characterized interaction in fragment-based drug discovery [1]. This compound can serve as a fragment for X-ray crystallographic screening campaigns targeting kinases, bromodomains, or other proteins with accessible halogen-bond acceptor sites. The nitrile group provides a distinctive IR probe (C≡N stretch at ~2230 cm⁻¹) for detecting binding by IR-based biophysical methods, and the bromine atom offers anomalous scattering for rapid phasing in protein crystallography, accelerating structure determination relative to non-halogenated fragment analogs.

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